3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid
CAS No.:
Cat. No.: VC20228548
Molecular Formula: C24H18BNO2
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18BNO2 |
|---|---|
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | [3-(9-phenylcarbazol-3-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H |
| Standard InChI Key | WPWPOMNBTQPHDV-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound consists of a carbazole scaffold (a fused tricyclic system of two benzene rings and one pyrrole ring) substituted at the 9-position with a phenyl group. A phenylboronic acid (-B(OH)₂) functional group is attached to the 3-position of a secondary phenyl ring linked to the carbazole system . This arrangement creates an extended π-conjugated system, enhancing its electronic properties for optoelectronic applications.
Synthesis and Reaction Chemistry
Palladium-Catalyzed Suzuki-Miyaura Coupling
The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction, as demonstrated in analogous systems :
Reaction Scheme:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | EtOH/H₂O (4:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 72–85% |
This aerobic, ligand-free protocol leverages oxygen to promote catalyst turnover, achieving high yields without requiring inert atmospheres .
Functionalization Pathways
The boronic acid group enables further derivatization:
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Suzuki Coupling: Reacts with aryl halides to form biaryl systems for OLED emitters .
-
Esterification: Forms pinacol esters (B(OR)₂) to enhance stability .
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Coordination Chemistry: Binds to diols via boronate ester formation, useful in sensor design .
Physicochemical Properties
Thermal and Solubility Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | >250°C (decomposes) | |
| Density | 1.28 g/cm³ | |
| Solubility in DMSO | 12 mg/mL (25°C) | |
| Water Solubility | <0.1 mg/mL | |
| Hygroscopicity | High |
The compound exhibits limited solubility in water but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its thermal stability above 250°C makes it suitable for high-temperature processing in material coatings.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
As a hole-transporting material, the carbazole moiety improves device efficiency:
Performance Metrics:
| Parameter | Value |
|---|---|
| Luminance | 12,000 cd/m² |
| Current Efficiency | 5.2 cd/A |
| Turn-on Voltage | 3.1 V |
Derivatives of this compound achieve external quantum efficiencies (EQE) exceeding 8% in blue-emitting OLEDs.
Pharmaceutical Intermediates
The boronic acid group facilitates synthesis of kinase inhibitors and protease-targeted drugs:
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Anticancer Agents: Serves as a building block for Bcr-Abl tyrosine kinase inhibitors .
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Antiviral Compounds: Used in HIV-1 integrase strand transfer inhibitors .
| Condition | Specification |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Light Exposure | Amber glass, inert atmosphere |
| Shelf Life | 24 months |
Hazard Profile
| Risk Factor | Mitigation Strategy |
|---|---|
| Skin Irritation | Nitrile gloves required |
| Dust Explosion | Use spark-proof equipment |
| Environmental Toxicity | Avoid aqueous discharge |
Material Safety Data Sheet (MSDS) recommendations include using local exhaust ventilation and avoiding contact with strong oxidizers .
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| Capot Chemical | 95% | 420 |
| Thermo Scientific | 98% | 580 |
| Henan Tianfu Chemical | 90% | 380 |
Typical minimum order quantities range from 100 mg to 5 g, with lead times of 4–6 weeks for bulk orders .
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